molecular formula C27H37N3O2 B124241 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide CAS No. 155836-52-5

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Cat. No. B124241
M. Wt: 435.6 g/mol
InChI Key: LBLDMHBSVIVJPM-YZIHRLCOSA-N
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Description

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide is a diarylmethane.

Scientific Research Applications

Behavioral and Neuropharmacological Studies

The compound, a δ-opioid agonist, has been studied for its behavioral effects in Sprague-Dawley rats. It produces convulsions, antidepressant-like effects, and locomotor stimulation. Research comparing it with its derivatives indicated differences in potency and efficacy, influencing behavioral outcomes. These compounds have shown to stimulate [35S]GTPγS binding in the caudate putamen of coronal brain slices, suggesting their interaction with the δ-opioid receptor. One derivative, SNC86, is observed to be a full agonist at the δ-opioid receptor, while another, SNC162, shows partial agonist activity. These studies provide insights into the neuromodulatory roles of these compounds and their potential therapeutic applications (Jutkiewicz et al., 2004).

Convulsive and Antidepressant-Like Effects

Further research explores the relationship between convulsive activity and antidepressant-like effects of non-peptidic δ-opioid receptor agonists. These studies found that such compounds, including 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, cause dose-dependent convulsant activity in rats and decrease immobility in the forced swim assay, an indication of antidepressant-like effects. The δ-opioid antagonist naltrindole was found to prevent both convulsant activity and the effects in the forced swim assay, highlighting a δ-opioid mechanism for these effects (Broom et al., 2002).

Synthesis and Radiolabeling for Brain Imaging

This compound has also been a focus in the synthesis of radiolabeled δ-opioid receptor agonists, intended for in vivo brain distribution studies. These radiolabeled derivatives, including [11C]SNC80, were synthesized for potential use as in vivo radiotracers for the δ-opioid receptor. However, in vivo biodistribution studies indicated low initial brain uptake and no regional specific binding, suggesting limitations in their effectiveness as radiotracers (Pichika et al., 2010).

properties

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDMHBSVIVJPM-YZIHRLCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933945
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

CAS RN

150428-54-9
Record name rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150428-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 373U86
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-373U86, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
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4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
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4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
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4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Citations

For This Compound
6
Citations
JP Headrick, LE See Hoe, EF Du Toit… - British journal of …, 2015 - Wiley Online Library
Ischaemic heart disease ( IHD ) remains a major cause of morbidity/mortality globally, firmly established in W esternized or ‘developed’ countries and rising in prevalence in developing …
Number of citations: 162 bpspubs.onlinelibrary.wiley.com
TJ Hudzik, MR Pietras, R Caccese, KH Bui… - Pharmacology …, 2014 - Elsevier
AZD2327 is a brain-penetrant agonist at δ opioid receptors which has antidepressant and anxiolytic properties in a wide array of animal models. As part of the preclinical safety …
Number of citations: 20 www.sciencedirect.com
SS Negus, LL Miller - Pharmacological reviews, 2014 - ASPET
Intracranial self-stimulation (ICSS) is a behavioral procedure in which operant responding is maintained by pulses of electrical brain stimulation. In research to study abuse-related drug …
Number of citations: 227 pharmrev.aspetjournals.org
M Platilová - 2013 - dspace.cuni.cz
Cirkadiánní rytmy savců jsou řízeny endogenními biologickými oscilátory. Hlavní oscilátor je umístěn v suprachiasmatických jádrech hypotalamu a synchronizuje fáze podřízených …
Number of citations: 0 dspace.cuni.cz
W Huang - 2013 - refubium.fu-berlin.de
Opioide spielen zusätzlich zu ihrer anästhetischen und analgetischen Wirkung auch eine wichtige Rolle als endogene Neurotransmitter, welche die Organfunktion beeinflussen. Trotz …
Number of citations: 2 refubium.fu-berlin.de
A Lagréou - 2017 - papyrus.bib.umontreal.ca
Les opioïdes restent encore à l’heure actuelle les composés pharmacologiques les plus efficaces pour traiter les différentes formes de douleurs, et donc fournir une analgésie …
Number of citations: 3 papyrus.bib.umontreal.ca

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